molecular formula C12H6F2N4 B12660852 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-57-6

3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12660852
CAS No.: 121845-57-6
M. Wt: 244.20 g/mol
InChI Key: LDJJFXKTZSGIPG-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the following steps:

    Formation of the Pyrido-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine-forming reagents.

    Introduction of the Difluorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, and catalysts (e.g., palladium) are often employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the difluorophenyl ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands or catalysts in various chemical reactions.

Biology

    Pharmacology: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Materials Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluoro-phenyl)-pyridine
  • 3-(3,4-Difluoro-phenyl)-triazine
  • 3-(3,4-Difluoro-phenyl)-pyrido(3,4-d)pyrimidine

Uniqueness

3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a difluorophenyl substituent. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

121845-57-6

Molecular Formula

C12H6F2N4

Molecular Weight

244.20 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H6F2N4/c13-8-2-1-7(5-9(8)14)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H

InChI Key

LDJJFXKTZSGIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=CN=C3)N=N2)F)F

Origin of Product

United States

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